molecular formula C20H20N2O3 B4455489 (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B4455489
M. Wt: 336.4 g/mol
InChI Key: UYNJNEGQCDCQTJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydro-pyridoindole class, characterized by a bicyclic scaffold fused with a methanone moiety. The structure features 8-methoxy substitution on the pyrido[4,3-b]indole core and a 4-methoxyphenyl group attached via a ketone bridge.

Properties

IUPAC Name

(4-methoxyphenyl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-14-5-3-13(4-6-14)20(23)22-10-9-19-17(12-22)16-11-15(25-2)7-8-18(16)21-19/h3-8,11,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNJNEGQCDCQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group is highly activated toward electrophilic substitution due to the electron-donating methoxy (-OCH₃) group. Reactions typically occur at the para and ortho positions relative to the methoxy substituent.

Reaction TypeConditionsOutcomeKey ConsiderationsSources
Nitration HNO₃/H₂SO₄, 0–5°CIntroduces nitro (-NO₂) groups at the para position of the methoxyphenyl ring.Competitive nitration at the pyridoindole’s indole ring is possible but less likely due to steric hindrance.
Sulfonation H₂SO₄, SO₃Forms sulfonic acid groups (-SO₃H) on the methoxyphenyl ring.Reaction kinetics favor the methoxyphenyl ring over the pyridoindole system.
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Adds chlorine or bromine to the ortho or para positions of the methoxyphenyl group.Selectivity depends on reaction temperature and catalyst.

Ketone Reactivity

The central ketone group can participate in nucleophilic additions or reductions, though steric hindrance from the bulky aromatic groups may limit reactivity.

Reaction TypeConditionsOutcomeNotesSources
Reduction NaBH₄, LiAlH₄Reduces the ketone to a secondary alcohol.Requires polar aprotic solvents (e.g., THF). Complete reduction may necessitate elevated temperatures.
Condensation NH₂OH·HCl, H₂O/EtOHForms oxime derivatives.pH-sensitive; optimal at neutral conditions.

Methoxy Group Modifications

The methoxy groups can undergo demethylation or alkylation.

Reaction TypeConditionsOutcomeNotesSources
O-Demethylation BBr₃ (1M in DCM), 0°C → rtConverts -OCH₃ to -OH.Harsh conditions may degrade the pyridoindole core.
Alkylation RX (alkyl halide), K₂CO₃, DMFReplaces -OCH₃ with larger alkoxy groups.Limited by steric bulk near the methoxy substituents.

Pyridoindole Core Reactivity

The tetrahydro-2H-pyrido[4,3-b]indole system exhibits reactivity at its nitrogen atoms and unsaturated bonds.

Reaction TypeConditionsOutcomeNotesSources
N-Alkylation R-X, NaH, DMFAlkylates the secondary amine in the pyridoindole ring.Regioselectivity depends on steric and electronic factors.
Oxidation MnO₂, CHCl₃Oxidizes the tetrahydro ring to a fully aromatic pyridoindole.May alter biological activity significantly.

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenation (e.g., bromination) could enable transition metal-catalyzed couplings.

Reaction TypeConditionsOutcomeNotesSources
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Introduces aryl groups at halogenated positions.Requires prior halogenation (e.g., Br₂/FeBr₃).
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, AmineForms C-N bonds at halogenated sites.Limited by substrate halogenation.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light may cleave the ketone or oxidize the methoxy groups .

  • Acidic Hydrolysis : Prolonged exposure to strong acids (e.g., HCl) can hydrolyze the ketone to a carboxylic acid, though this is kinetically slow due to steric protection .

Comparative Reactivity with Analogues

CompoundStructural DifferenceKey Reactivity Differences
(4-chlorophenyl) analogue-Cl instead of -OCH₃Lower EAS reactivity; higher propensity for SNAr reactions.
8-Fluoro analogue-F at pyridoindoleEnhanced metabolic stability; inert toward electrophiles.
Tetrahydro-γ-carboline Reduced pyrido ringHigher susceptibility to oxidation at the saturated C-N bonds.

Scientific Research Applications

The compound (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is of significant interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of tetrahydropyridoindoles exhibit cytotoxic effects against various cancer cell lines. The incorporation of methoxy groups may enhance these effects by improving the compound's interaction with biological targets.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies are ongoing to evaluate the neuroprotective potential of this specific compound against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Pharmacology

  • Antidepressant Properties : Some derivatives of pyridoindole compounds have been studied for their antidepressant-like effects in animal models. The unique structure of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone may contribute to similar pharmacological profiles.
  • Anti-inflammatory Activity : The synthesis of related compounds has demonstrated anti-inflammatory properties. Investigating the anti-inflammatory mechanisms of this compound could lead to new therapeutic strategies for inflammatory diseases.

Materials Science

  • Organic Electronics : The electronic properties of compounds containing indole structures make them suitable candidates for organic semiconductors. Research into their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is ongoing.
  • Sensors : The sensitivity of certain indole derivatives to environmental changes suggests potential use in chemical sensors. This compound could be explored for its ability to detect specific analytes based on its electronic properties.

Case Study 1: Anticancer Activity

A study published in Farmaco examined the synthesis of various triazole derivatives based on methoxyphenyl groups, revealing significant anticancer activity against breast cancer cell lines1. This highlights the potential for similar derivatives, including (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, to exhibit comparable effects.

Case Study 2: Neuroprotection

Research conducted by Labanauskas et al. demonstrated that compounds with tetrahydropyridoindole structures showed neuroprotective effects in vitro1. This suggests that further studies on this specific compound could elucidate mechanisms beneficial for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyridoindole and aryl ketone moieties significantly influence molecular properties:

Compound Name (Representative Examples) Pyridoindole Substituents Aryl Ketone Substituents Key Properties
Target Compound 8-methoxy 4-methoxyphenyl Higher solubility due to polar methoxy groups; potential metabolic O-demethylation
(8-Methoxy-...-indol-2-yl)-(6-(dimethylamino)-1H-indol-2-yl)methanone 8-methoxy 6-(dimethylamino)indole Enhanced basicity from dimethylamino group; lower logP vs. methoxy analogs
(6-Fluoro-8-trifluoromethyl-...-indol-2-yl)-(5-(trifluoromethyl)pyrazol-3-yl)methanone 6-F, 8-CF₃ 5-(trifluoromethyl)pyrazole High lipophilicity (CF₃ groups); improved membrane permeability
(8-Trifluoromethoxy-...-indol-2-yl)-(5-(trifluoromethyl)pyrazol-3-yl)methanone 8-OCF₃ 5-(trifluoromethyl)pyrazole Metabolic resistance (OCF₃); increased steric bulk

Key Observations :

  • Methoxy vs. Halogen/CF₃ : Methoxy groups improve aqueous solubility but may undergo demethylation , whereas halogen/CF₃ substituents enhance metabolic stability and lipophilicity .

Key Observations :

  • Methoxy Substitution : 8-Methoxy analogs are synthesized in moderate yields (e.g., 34–50% ), comparable to fluorinated derivatives.
  • Chiral Complexity : Racemization is common; enantiomeric excess up to 97% achieved via chiral HPLC .

Biological Activity

The compound (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone represents a class of tetrahydropyridoindole derivatives that have garnered attention for their potential therapeutic applications. This article aims to synthesize current findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 313.36 g/mol
  • CAS Number : [specific CAS number if available]

The structure consists of a methoxy-substituted phenyl group and a tetrahydropyridoindole moiety, which is significant for its biological interactions.

1. Neuroprotective Effects

Research indicates that compounds similar to (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone exhibit neuroprotective properties. For instance, studies have shown that these compounds can enhance mitochondrial function in neuronal cells under stress conditions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where mitochondrial dysfunction plays a critical role in disease progression .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in numerous pathological conditions including cancer and neurodegeneration .

3. Modulation of Neurotransmitter Systems

The compound interacts with G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter modulation. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and depression . The ability to influence serotonin (5-HT) pathways indicates its promise as a therapeutic agent for mood disorders.

Case Studies and Research Findings

StudyFindings
Rackova et al. (2006)Demonstrated that related pyridoindoles possess significant free radical scavenging activity, indicating potential for neuroprotection .
TWI498328B PatentHighlighted the compound's efficacy in improving mitochondrial function and promoting neurite outgrowth in neuronal cells under cytotoxic conditions .
MDPI Study (2020)Reported synthesis methods and outlined the biological testing of similar compounds showing promising results in neuroprotection and antioxidant activity .

The biological activity of (4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be attributed to its structural features that allow it to engage with various biological targets:

  • Neurotransmitter Receptor Binding : The compound's ability to bind to serotonin receptors suggests a mechanism for mood regulation.
  • Antioxidative Mechanisms : The presence of methoxy groups enhances its electron-donating capacity, contributing to its free radical scavenging properties.

Q & A

Q. What synthetic methodologies are reported for constructing the pyrido[4,3-b]indole core in similar methanone derivatives?

The pyridoindole scaffold is typically synthesized via oxidative amidation and heterocyclization. For example, β-carboline derivatives (structurally analogous to the target compound) are synthesized using indole precursors and ketones under oxidative conditions (e.g., iodine/DMSO systems), yielding fused heterocycles with moderate efficiency (25–30% yields). Characterization relies on IR, NMR, and mass spectrometry to confirm ring closure and substituent positions . Fischer indole cyclization is another method, where hydrazones derived from ketones are cyclized using Lewis acids like BF₃·Et₂O, achieving fused indole systems with regioselectivity .

Q. How are spectroscopic techniques employed to validate the structure of this compound?

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • NMR :
  • ¹H NMR: Methoxy groups appear as singlets (~δ 3.8–4.0 ppm). Aromatic protons in the pyridoindole and 4-methoxyphenyl moieties show splitting patterns reflecting substitution (e.g., para-substituted aryl groups).
  • ¹³C NMR: Carbonyl carbons resonate at ~190–200 ppm, while methoxy carbons appear at ~55–60 ppm.
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .

Q. What are common impurities or byproducts observed during synthesis, and how are they addressed?

Byproducts include incomplete cyclization intermediates (e.g., open-chain amides) and regioisomers from competing reaction pathways. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or DCM/hexane) are standard purification methods. Impurity profiling via HPLC with UV detection (λ = 254–280 nm) ensures purity >95% .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize reaction conditions for higher yields?

Density Functional Theory (DFT) studies model transition states to identify energy barriers in key steps (e.g., cyclization or amidation). For example, optimizing the nucleophilic attack of indole nitrogen on a ketone carbonyl can reduce activation energy by selecting polar aprotic solvents (e.g., DMF) or catalysts (e.g., p-TsOH) . Molecular docking may also predict regioselectivity in heterocycle formation .

Q. What strategies reconcile contradictions in reported synthetic yields for analogous compounds?

Discrepancies in yields (e.g., 12% vs. 30%) arise from variables like reagent purity, solvent choice, and reaction time. Systematic Design of Experiments (DoE) can isolate critical factors:

  • Case Study : Low yields in oxidative amidation (, %) may stem from competing side reactions (e.g., overoxidation). Introducing inert atmospheres (N₂/Ar) or stabilizing agents (e.g., TEMPO) can suppress byproducts .

Q. What mechanistic insights explain the role of Lewis acids in Friedel-Crafts acylation for aryl methanones?

AlCl₃ or BF₃·Et₂O activate carbonyl electrophiles, facilitating acylium ion formation. The 4-methoxyphenyl group’s electron-donating methoxy substituent enhances aryl ring nucleophilicity, directing acylation to the para position. Kinetic studies (e.g., monitoring via in situ IR) reveal rate-limiting steps in acylium ion formation .

Q. How does substituent position (e.g., 8-methoxy vs. 6-methoxy) affect electronic properties and bioactivity?

  • Electronic Effects : The 8-methoxy group in the pyridoindole ring alters electron density, quantified via Hammett constants (σ). Cyclic voltammetry shows shifts in oxidation potentials, influencing redox stability.
  • Bioactivity : Methoxy positioning modulates interactions with biological targets (e.g., serotonin receptors), as seen in SAR studies of indole derivatives .

Methodological Guidance

Designing stability studies for this compound under varying pH and temperature:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify products (e.g., hydrolyzed ketones or demethylated analogs).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Approaches to resolve overlapping NMR signals in complex heterocycles:

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton correlations and long-range C-H couplings, distinguishing pyridoindole protons from aryl methoxy groups.
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the tetrahydro-2H-pyrido ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-methoxyphenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

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